(2-Bromo-4-chlorophenyl)methanesulfonamide
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Overview
Description
(2-Bromo-4-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide typically involves the sulfonation of (2-Bromo-4-chlorophenyl)methane. One common method is as follows:
Starting Material: (2-Bromo-4-chlorophenyl)methane.
Sulfonation: The starting material is reacted with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.
Neutralization: The reaction mixture is then neutralized with a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as receptors or proteins. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methanesulfonamide
- (2-Chloro-4-bromophenyl)methanesulfonamide
- (2-Bromo-4-iodophenyl)methanesulfonamide
Uniqueness
(2-Bromo-4-chlorophenyl)methanesulfonamide is unique due to the specific combination of bromine and chlorine substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMAKWLPKMJEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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